![molecular formula C15H18N4O3S B6426831 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2034521-25-8](/img/structure/B6426831.png)
1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one
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Description
Synthesis Analysis
Compound X can be synthesized via several methods. Notably, a recent study by Avula et al. employed “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium to yield a series of novel 1H-1,2,3-triazole analogs (9a–j) . The starting material, (S)-(-) ethyl lactate, was used to synthesize triazole 7a, which subsequently underwent cross-coupling reactions with arylboronic acids to yield Compound X.
Physical And Chemical Properties Analysis
- Spectroscopic Characterization : Compound X was characterized by ^1H NMR, ^13C NMR, FT-IR, HRMS, and, where applicable, ^19F NMR spectroscopy .
Mechanism of Action
Future Directions
: Avula, S. K., Khan, M., Halim, S. A., Khan, A., Al-Riyami, S. A., Csuk, R., Das, B., & Al-Harrasi, A. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 642614. DOI: 10.3389/fchem.2021.642614
properties
IUPAC Name |
1-[3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-8-5-14(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCIOFKNWJXDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone |
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